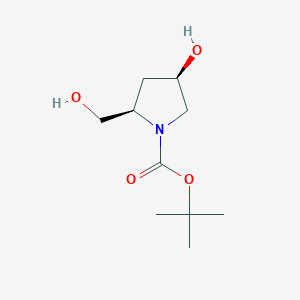

(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

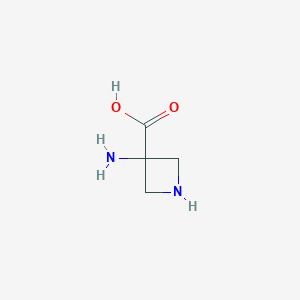

“(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is an organic compound. It is a derivative of pyrrolidine, which is a cyclic amine. The compound contains hydroxyl, carboxylate, and hydroxymethyl functional groups .

Synthesis Analysis

The synthesis of “(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate” can be achieved through chemical synthesis. The specific synthesis route can be selected based on the required reaction conditions and reagents .Molecular Structure Analysis

The molecular formula of this compound is C13H17NO4. It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da .Physical And Chemical Properties Analysis

The compound is a white to light yellow solid at room temperature. It has a density of 1.297±0.06 g/cm3 (Predicted) and a boiling point of 433.9±40.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chemical Analysis

A key application of this compound is in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, which are essential intermediates for the synthesis of pyrrolidine azasugars (Huang, 2011). These compounds have significant implications in the development of therapeutic agents. Additionally, the structural analysis of similar compounds, such as the study of their crystal structures and bonding patterns, is another crucial area of research (Weber et al., 1995).

Synthesis of Chiral Pyrrolidines

This compound plays a significant role in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. A particular study demonstrates a practical asymmetric synthesis method that can yield chiral pyrrolidines with high yields and excellent enantiomeric excess, which are valuable in pharmaceutical synthesis (Chung et al., 2005).

Application in Medicinal Chemistry

A notable application is found in the development of influenza neuraminidase inhibitors. The compound serves as a core structure in synthesizing potent inhibitors against influenza, highlighting its importance in antiviral drug discovery (Wang et al., 2001).

Synthesis of Fluorinated Compounds

Research has also been conducted on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to produce fluorinated prolinols. These compounds have potential applications in organic and medicinal chemistry due to their unique properties (Funabiki et al., 2008).

Exploration of Pyrrolidine Derivatives

Various pyrrolidine derivatives have been synthesized and characterized for their potential applications in drug discovery and development. This includes the study of pyrrolidine carboxylates and their structural properties, which are crucial for understanding their chemical behavior and potential as therapeutic agents (Yoo et al., 2008).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding inhalation or skin and eye contact, wearing appropriate protective equipment, and following laboratory safety procedures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443419 | |

| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

CAS RN |

141850-54-6 | |

| Record name | tert-Butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)